For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane
Introduction
1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane is an organosilicon compound characterized by a disiloxane backbone with two methyl and one phenyl group attached to each silicon atom.[1] This structure imparts a unique combination of properties, including thermal stability and hydrophobicity, making it a molecule of interest in various chemical and biomedical fields.[2][3] This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectral data, and potential applications, with a particular focus on its relevance to drug development.
Chemical and Physical Properties
1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane is a colorless to almost colorless clear liquid.[4][5] Its fundamental properties are summarized in the table below, providing a quantitative overview for researchers.
| Property | Value | Reference |
| Molecular Formula | C16H22OSi2 | [5] |
| Molecular Weight | 286.52 g/mol | [5] |
| CAS Number | 56-33-7 | [1] |
| Appearance | Colorless to almost colorless clear liquid | [4][5] |
| Density | 0.976 g/mL at 25 °C | [6] |
| Boiling Point | 155 °C | [5] |
| Melting Point | -89 °C | [5] |
| Refractive Index (n20/D) | 1.52 | [5] |
| Flash Point | 156 °C | [5] |
Synthesis of 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane
The synthesis of 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane can be achieved through various methods. A common and scalable approach involves the hydrolysis of chlorodimethylphenylsilane. This process is cost-effective as the precursor, dichlorodimethylsilane, is readily available at a low cost.[7]
Experimental Protocol: Synthesis via Hydrolysis of Chlorodimethylphenylsilane
This protocol outlines the synthesis of 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane from chlorodimethylphenylsilane, which is itself often produced from the hydrolysis of dichlorodimethylsilane.
Materials:
-
Dichlorodimethylsilane (Si(CH₃)₂Cl₂)
-
Diethylether
-
Water
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
250 mL three-neck round-bottom flask
-
Thermometer
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer
-
Separating funnel
-
Conical flask
-
Rotary evaporator
Procedure:
-
Hydrolysis of Dichlorodimethylsilane: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a pressure-equalizing dropping funnel, place 20 mL of dichlorodimethylsilane and 40 mL of diethyl ether.[8]
-
Cool the mixture to below 15 °C using an ice bath.[8]
-
Slowly add 40 mL of water dropwise from the dropping funnel, ensuring the temperature does not exceed 25 °C. This addition should take approximately 20 minutes.[8]
-
After the addition is complete, continue stirring for an additional 15 minutes.[8]
-
Transfer the reaction mixture to a 250 mL separating funnel and separate the organic layer.[8]
-
Extract the aqueous layer twice with 15 mL portions of n-hexane.[8]
-
Combine all organic extracts and wash with a saturated sodium bicarbonate solution until no further effervescence is observed.[8]
-
Dry the organic layer over anhydrous magnesium sulfate.[8]
-
Filter the drying agent and remove the solvent using a rotary evaporator to yield the crude chlorodimethylphenylsilane.[8]
-
Synthesis of 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane: The crude chlorodimethylphenylsilane is then subjected to controlled hydrolysis. While a detailed, peer-reviewed protocol for this specific conversion was not found in the search results, a general procedure involves reacting the chlorodimethylphenylsilane with a stoichiometric amount of water in a suitable solvent, often in the presence of a mild base to neutralize the evolved HCl. The reaction progress can be monitored by GC-MS.
-
Purification: The final product is purified by vacuum distillation.
Synthesis Workflow
Spectroscopic Data
The structural confirmation of 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane is achieved through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H NMR | ~7.2-7.5 | multiplet | Phenyl protons |
| ~0.3 | singlet | Methyl protons | |
| ¹³C NMR | ~134 | singlet | Phenyl C (ipso) |
| ~128-130 | singlet | Phenyl C (ortho, meta, para) | |
| ~1 | singlet | Methyl C |
Note: The exact chemical shifts can vary slightly depending on the solvent and instrument used.
Infrared (IR) Spectroscopy
The IR spectrum of 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane exhibits characteristic peaks corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~3070 | C-H stretch (aromatic) |
| ~2960 | C-H stretch (aliphatic) |
| ~1428 | Si-C₆H₅ |
| ~1260 | Si-CH₃ |
| ~1070 | Si-O-Si stretch (asymmetric) |
| ~800 | Si-C stretch |
| ~700-730 | C-H bend (aromatic, monosubstituted) |
Note: This is a summary of expected major peaks based on the structure and available data. The NIST WebBook provides access to the full IR spectrum.[9]
Mass Spectrometry (MS)
The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ would be expected at m/z = 286.5.
Applications in Drug Development
While direct applications of 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane in drug development are not extensively documented, the broader class of siloxanes, particularly polydimethylsiloxane (PDMS), is widely utilized in the biomedical field due to its biocompatibility, chemical stability, and gas permeability.[10] Phenyl-containing siloxanes can offer enhanced thermal stability and may be used in the synthesis of pharmaceutical intermediates.[11]
Potential as a Drug Delivery Vehicle
The hydrophobic nature of 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane, conferred by the methyl and phenyl groups, makes it a potential candidate for the solubilization and delivery of lipophilic drugs.[3] Its siloxane backbone is generally considered biocompatible.[10][12]
Biocompatibility and Safety Profile
Proposed Research Workflow for Drug Delivery Application
The following workflow outlines the necessary steps to evaluate 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane as a potential drug delivery agent.
Conclusion
1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane is a versatile organosilicon compound with well-defined chemical and physical properties. Its synthesis is achievable through established chemical routes, and its structure can be readily confirmed by standard spectroscopic methods. While its direct role in pharmacology is yet to be fully explored, the known biocompatibility and properties of related siloxanes suggest potential applications in drug delivery systems for hydrophobic therapeutic agents. Further research into its biological interactions and formulation capabilities is warranted to unlock its full potential in the pharmaceutical and biomedical arenas.
References
- 1. fda.gov [fda.gov]
- 2. zmsilane.com [zmsilane.com]
- 3. mddionline.com [mddionline.com]
- 4. 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane | 56-33-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. 1,3-Diphenyl-1,1,3,3-tetramethyldisiloxane CAS#: 56-33-7 [m.chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. EP0476597A1 - Process for preparing 1,1,3,3-tetramethyl-disiloxane - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
- 9. 1,3-Diphenyltetramethyldisiloxane [webbook.nist.gov]
- 10. Properties and Applications of PDMS for Biomedical Engineering: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. Polysiloxanes in Theranostics and Drug Delivery: A Review - PMC [pmc.ncbi.nlm.nih.gov]
